molecular formula C9H15Br2N3S B13733514 Carbamimidothioic acid, phenyl-, 2-aminoethyl ester, dihydrobromide CAS No. 16181-71-8

Carbamimidothioic acid, phenyl-, 2-aminoethyl ester, dihydrobromide

Cat. No.: B13733514
CAS No.: 16181-71-8
M. Wt: 357.11 g/mol
InChI Key: OORJLPKTPUREGV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamimidothioic acid, phenyl-, 2-aminoethyl ester, dihydrobromide typically involves the reaction of thiourea with 2-bromoethylamine hydrobromide in isopropanol . The reaction is carried out under reflux conditions, and the product is obtained by crystallization from ethanol and ethyl acetate . The reaction conditions are as follows:

    Refluxing: The mixture of thiourea and 2-bromoethylamine hydrobromide is refluxed in isopropanol.

    Crystallization: The product is crystallized from ethanol and ethyl acetate.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of cycloethylamine, hydrobromic acid, and thiourea as raw materials . The process includes:

    Mixing: Thiourea is mixed with hydrobromic acid.

    Addition: Cycloethylamine is added dropwise at a temperature below 150°C.

    Filtration: Activated carbon is added to filter the mixture.

    Dehydration: The mixture is dehydrated under reduced pressure, and crystals are precipitated at temperatures below 50°C.

    Purification: The crystals are filtered and washed with absolute ethanol.

Chemical Reactions Analysis

Types of Reactions

Carbamimidothioic acid, phenyl-, 2-aminoethyl ester, dihydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to carbamimidothioic acid, phenyl-, 2-aminoethyl ester, dihydrobromide include:

Uniqueness

What sets this compound apart from similar compounds is its specific inhibitory action on NOS and its radioprotective properties . These unique features make it valuable in both research and therapeutic applications.

Properties

CAS No.

16181-71-8

Molecular Formula

C9H15Br2N3S

Molecular Weight

357.11 g/mol

IUPAC Name

2-aminoethyl N'-phenylcarbamimidothioate;dihydrobromide

InChI

InChI=1S/C9H13N3S.2BrH/c10-6-7-13-9(11)12-8-4-2-1-3-5-8;;/h1-5H,6-7,10H2,(H2,11,12);2*1H

InChI Key

OORJLPKTPUREGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(N)SCCN.Br.Br

Origin of Product

United States

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